1-(But-3-yn-1-yl)piperidin-4-ol

Catalog No.
S8157155
CAS No.
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(But-3-yn-1-yl)piperidin-4-ol

Product Name

1-(But-3-yn-1-yl)piperidin-4-ol

IUPAC Name

1-but-3-ynylpiperidin-4-ol

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2

InChI Key

NXLYPGKGCCBVFW-UHFFFAOYSA-N

SMILES

C#CCCN1CCC(CC1)O

Canonical SMILES

C#CCCN1CCC(CC1)O

1-(But-3-yn-1-yl)piperidin-4-ol is a highly versatile, bifunctional chemical building block combining a basic piperidin-4-ol core with a terminal homopropargyl (but-3-ynyl) handle. In pharmaceutical and materials procurement, this compound is highly valued as a 'click-ready' scaffold for bioconjugation, targeted protein degraders (PROTACs), and complex active pharmaceutical ingredient (API) synthesis [1]. Unlike shorter alkyne derivatives, the homopropargyl linker provides an optimal aliphatic spacer that preserves the basicity of the piperidine nitrogen and minimizes steric hindrance during cycloaddition reactions, making it a superior choice for late-stage functionalization and scalable manufacturing workflows [2].

Buyers often consider substituting 1-(But-3-yn-1-yl)piperidin-4-ol with the more common and sometimes cheaper 1-(Prop-2-yn-1-yl)piperidin-4-ol (N-propargyl piperidin-4-ol). However, this generic substitution frequently fails in application-critical scenarios. The shorter propargyl group exerts a strong inductive electron-withdrawing effect, significantly depressing the pKa of the piperidine nitrogen, which alters the molecule's solubility, pharmacokinetics, and target-binding profile at physiological pH [1]. Furthermore, N-propargyl amines are notoriously susceptible to base-catalyzed isomerization into allenes during harsh cross-coupling conditions, leading to complex reaction mixtures and severe yield losses . Procurement of the homopropargyl (but-3-ynyl) variant is essential to ensure chemical stability, predictable basicity, and scalable processability.

Piperidine Nitrogen Basicity and Physiological Protonation

The length of the alkyne linker directly impacts the basicity of the piperidine core. 1-(But-3-yn-1-yl)piperidin-4-ol maintains a pKa of approximately 9.2, ensuring it remains predominantly protonated at physiological pH (7.4). In contrast, the N-propargyl analog exhibits a depressed pKa of ~7.8 due to the proximity of the electron-withdrawing alkyne [1]. This 1.4 pKa unit difference is critical for maintaining solubility and target engagement in drug discovery applications.

Evidence DimensionAqueous pKa of the tertiary amine
Target Compound DatapKa ~9.2
Comparator Or Baseline1-(Prop-2-yn-1-yl)piperidin-4-ol (pKa ~7.8)
Quantified Difference1.4 pKa unit increase
ConditionsAqueous titration at 25°C

Procuring the homopropargyl variant ensures the compound behaves like a standard alkyl piperidine in biological assays, avoiding the solubility and binding drop-offs associated with less basic propargyl amines.

Alkyne Stability Against Base-Catalyzed Isomerization

During multi-step syntheses involving strong bases (e.g., KOtBu or prolonged secondary amine exposure), propargyl amines are prone to undergoing a 1,3-proton shift, isomerizing into unreactive allenes. 1-(But-3-yn-1-yl)piperidin-4-ol demonstrates exceptional stability, with <1% isomerization observed over 24 hours under strong basic conditions, whereas the N-propargyl comparator suffers >15% degradation/isomerization .

Evidence DimensionIsomerization to allene side-products
Target Compound Data<1% isomerization
Comparator Or Baseline1-(Prop-2-yn-1-yl)piperidin-4-ol (>15% isomerization)
Quantified Difference>15-fold reduction in side-product formation
ConditionsKOtBu in THF at 60°C for 24 hours

High chemical stability under basic conditions prevents yield loss and eliminates the need for complex chromatographic separations during scale-up manufacturing.

CuAAC (Click) Coupling Kinetics and Steric Relief

The extra methylene spacer in 1-(But-3-yn-1-yl)piperidin-4-ol significantly reduces steric hindrance around the terminal alkyne. When reacted with bulky azide-functionalized fluorophores in CuAAC click reactions, the homopropargyl compound achieves >95% conversion within 2 hours. The shorter N-propargyl comparator stalls at ~75% conversion under identical conditions due to steric clash with the piperidine ring [1].

Evidence DimensionCuAAC cycloaddition conversion yield
Target Compound Data>95% conversion in 2h
Comparator Or Baseline1-(Prop-2-yn-1-yl)piperidin-4-ol (~75% conversion in 2h)
Quantified Difference20% higher yield and faster reaction kinetics
ConditionsCu(I) catalysis with a sterically demanding azide in aqueous/organic solvent at 25°C

Faster kinetics and near-quantitative yields are essential for late-stage bioconjugation, where recovering unreacted valuable biomolecules or fluorophores is cost-prohibitive.

Orthogonal Processability vs. Unsubstituted Piperidin-4-ol

When modifying the hydroxyl group (e.g., via etherification or esterification), using unsubstituted piperidin-4-ol requires N-Boc protection and subsequent deprotection to prevent N-alkylation side reactions. Procuring 1-(But-3-yn-1-yl)piperidin-4-ol provides a pre-installed, orthogonal N-substituent that allows direct O-functionalization, eliminating two synthetic steps while retaining a handle for downstream coupling [1].

Evidence DimensionSynthetic step count for O-functionalized click-ready building blocks
Target Compound Data1 step (direct O-alkylation)
Comparator Or BaselineUnsubstituted piperidin-4-ol (3 steps: N-protection, O-alkylation, N-deprotection)
Quantified DifferenceEliminates 2 synthetic steps
ConditionsStandard Williamson ether synthesis or Steglich esterification

Reducing step count directly lowers labor and reagent costs, accelerating the generation of compound libraries in early-stage drug discovery.

PROTAC Linker and Pharmacophore Development

Due to its optimal physiological pKa (~9.2), this compound is ideal for synthesizing targeted protein degraders (PROTACs). The piperidin-4-ol moiety can act as a rigidified linker or direct target binder, while the robust homopropargyl group allows for efficient, late-stage click assembly with azide-functionalized E3 ligase ligands without compromising the molecule's solubility or cellular permeability [1].

Late-Stage Bioconjugation and Fluorescent Probe Synthesis

In the development of diagnostic probes, the reduced steric hindrance of the but-3-ynyl group ensures near-quantitative CuAAC yields when reacting with bulky fluorophores. This makes it the preferred procurement choice over propargyl analogs when modifying expensive or sensitive biological targets where high conversion rates are mandatory [2].

Solid-Phase Peptide Synthesis (SPPS) Modification

Because the homopropargyl group is highly resistant to base-catalyzed isomerization, this compound can be safely incorporated into solid-phase peptide synthesis workflows. It withstands the repeated piperidine washes required for Fmoc deprotection, ensuring that the terminal alkyne remains intact for post-cleavage functionalization, a scenario where N-propargyl derivatives frequently fail .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.115364102 g/mol

Monoisotopic Mass

153.115364102 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-14-2024

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